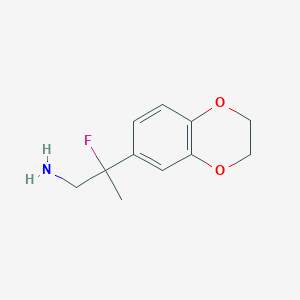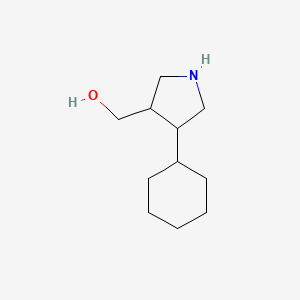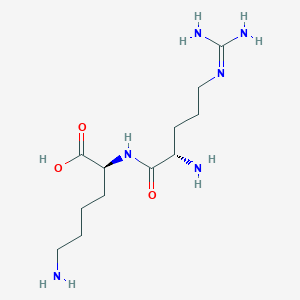
Arginyllysine
概要
説明
H-Arg-Lys-OHは、L-アルギニンとL-リジンの残基からなるジペプチドです . これは、リジン-リジンおよびリジン-アルギニンの架橋を通じて、高度糖化最終生成物(AGEs)を形成する役割を果たすことで知られています . この化合物は、タンパク質修飾や細胞シグナル伝達など、さまざまな生化学的および生理学的プロセスにおいて重要です。
準備方法
合成経路および反応条件: H-Arg-Lys-OHの合成は、通常、Fmoc(9-フルオレニルメトキシカルボニル)化学を用いた固相ペプチド合成(SPPS)で実施されます . このプロセスには以下が含まれます。
カップリング: アミノ酸は、固体樹脂支持体に順次カップリングされます。
脱保護: Fmoc保護基は、ピペリジンなどの塩基を使用して除去されます。
切断: ペプチドは、通常、トリフルオロ酢酸(TFA)、スカベンジャー、および水を含む切断カクテルを使用して、樹脂から切断されます.
工業的生産方法: H-Arg-Lys-OHの工業的生産は、同様の合成経路に従いますが、より大規模です。自動ペプチド合成装置が使用され、効率と収率が向上します。 高速液体クロマトグラフィー(HPLC)を使用すると、最終製品の純度が保証されます .
化学反応の分析
反応の種類: H-Arg-Lys-OHは、以下を含むさまざまな化学反応を起こします。
酸化: アルギニンとリジンのアミノ基は、酸化されて反応性の中間体を形成することができます。
置換: アミノ基は、求核置換反応に関与することができます。
一般的な試薬と条件:
酸化: 過酸化水素またはその他の酸化剤。
置換: ハロアルカンなどの求核剤。
主な生成物:
酸化: アルギニンとリジンの酸化誘導体。
置換: さまざまな官能基を持つ置換誘導体。
4. 科学研究への応用
H-Arg-Lys-OHは、科学研究においてさまざまな用途があります。
化学: ペプチド合成と修飾を研究するためのモデル化合物として使用されます。
生物学: タンパク質糖化と細胞シグナル伝達経路における役割について調査されています。
科学的研究の応用
H-Arg-Lys-OH has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein glycation and cellular signaling pathways.
Industry: Utilized in the development of peptide-based materials and hydrogels for biomedical applications.
作用機序
H-Arg-Lys-OHは、以下を通じて効果を発揮します。
分子標的: 糖化と細胞シグナル伝達に関与するタンパク質や酵素と相互作用します。
関連する経路: AGEsの形成に関与し、これはタンパク質の構造と機能を変化させ、さまざまな生理学的効果をもたらす可能性があります.
類似の化合物:
H-Lys-Arg-OH: 同様の特性を持つ別のジペプチドですが、配列が異なります.
H-Lys-Lys-OH: 2つのリジン残基を持つジペプチドで、同様の生化学的研究に使用されます.
独自性: H-Arg-Lys-OHは、L-アルギニンとL-リジンの特定の配列により、特定のAGEsを形成し、独自の生化学経路に関与できるため、ユニークです .
類似化合物との比較
H-Lys-Arg-OH: Another dipeptide with similar properties but different sequence.
H-Lys-Lys-OH: A dipeptide with two lysine residues, used in similar biochemical studies.
Uniqueness: H-Arg-Lys-OH is unique due to its specific sequence of L-arginine and L-lysine, which allows it to form specific AGEs and participate in unique biochemical pathways .
特性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N6O3/c13-6-2-1-5-9(11(20)21)18-10(19)8(14)4-3-7-17-12(15)16/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFZHHSQMKZLRU-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423793 | |
| Record name | Arginyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arginyllysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028714 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
40968-46-5 | |
| Record name | Arginyllysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40968-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arginyllysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028714 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



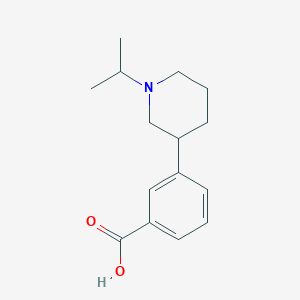
![2-{Spiro[4.5]decan-8-yl}ethan-1-amine](/img/structure/B1472456.png)
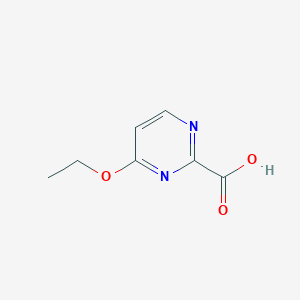
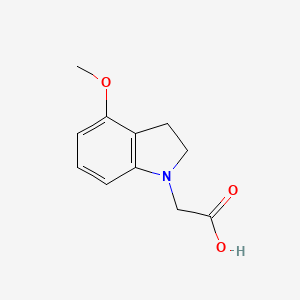
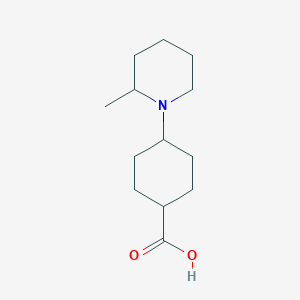
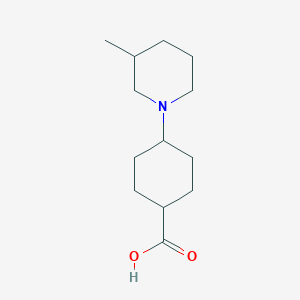

![3-(Piperidin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1472467.png)
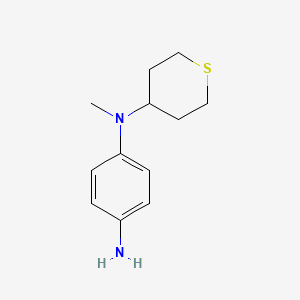
![3-(Piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472469.png)
![2-(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472472.png)
